molecular formula C16H18N4OS B253814 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide

2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide

Cat. No. B253814
M. Wt: 314.4 g/mol
InChI Key: PNVNUDVHPJFGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide, also known as MTEQS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTEQS is a heterocyclic compound that contains a triazole ring and a quinoline ring, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. The inhibition of these enzymes and proteins by 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide is believed to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide can induce apoptosis, or programmed cell death, in cancer cells. 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has also been shown to inhibit cell proliferation and migration in cancer cells. In vivo studies have shown that 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide can inhibit tumor growth in animal models of cancer. 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has several advantages and limitations for lab experiments. One advantage is that 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has a well-defined chemical structure, making it easy to study its interactions with other molecules. One limitation is that 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has low solubility in water, which can make it difficult to use in certain experiments. Another limitation is that 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its interactions with other molecules, including proteins and nucleic acids, to gain a better understanding of its mechanism of action. Additionally, future studies could focus on developing new synthesis methods for 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide to improve its yield and purity.

Synthesis Methods

The synthesis of 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide involves the reaction of 4-morpholineethanethiol with 2-bromo-1-(quinolin-2-yl)ethanone in the presence of triethylamine and copper powder. The reaction proceeds through a substitution reaction, where the bromine atom in the 2-bromo-1-(quinolin-2-yl)ethanone is replaced by the thiol group in 4-morpholineethanethiol, resulting in the formation of 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide. The yield of 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide using this method is reported to be around 60%.

Scientific Research Applications

2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has been identified as a potential candidate for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has been used as a tool to study the interaction between proteins and small molecules. In pharmacology, 2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has been studied for its potential as a therapeutic agent for various diseases.

properties

Product Name

2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

4-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethyl]morpholine

InChI

InChI=1S/C16H18N4OS/c1-2-4-14-13(3-1)5-6-15-17-18-16(20(14)15)22-12-9-19-7-10-21-11-8-19/h1-6H,7-12H2

InChI Key

PNVNUDVHPJFGTC-UHFFFAOYSA-N

SMILES

C1COCCN1CCSC2=NN=C3N2C4=CC=CC=C4C=C3

Canonical SMILES

C1COCCN1CCSC2=NN=C3N2C4=CC=CC=C4C=C3

Origin of Product

United States

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